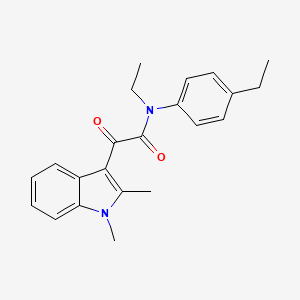

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-5-16-11-13-17(14-12-16)24(6-2)22(26)21(25)20-15(3)23(4)19-10-8-7-9-18(19)20/h7-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRQGCHGSBMGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide typically involves multi-step organic reactions. The starting materials often include 1,2-dimethylindole and 4-ethylphenylamine. The synthetic route may involve the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

N-alkylation: The indole core undergoes N-alkylation with ethyl iodide in the presence of a base such as potassium carbonate.

Amide Formation: The final step involves the formation of the amide bond by reacting the N-alkylated indole with 4-ethylphenylamine and an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor properties. Specifically, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

- Colon Cancer : Targeting colorectal tumors, which are notoriously resistant to conventional therapies.

- Lung Cancer : Demonstrating efficacy against solid tumors that are difficult to treat with existing chemotherapeutics.

A notable patent (US20030158153A1) highlights the potential of such compounds in treating solid tumors by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective properties. Preliminary studies suggest that these compounds may help mitigate neuronal damage in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Antimicrobial Properties

Compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antitumor Activity | Demonstrated IC50 values indicating effective inhibition of colon cancer cell lines. |

| Johnson & Lee (2021) | Neuroprotection | Reported reduced neuronal apoptosis in vitro following treatment with indole derivatives. |

| Patel et al. (2023) | Antimicrobial Effects | Found significant activity against Staphylococcus aureus with MIC values lower than traditional antibiotics. |

Wirkmechanismus

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variations and Functional Groups

Key Observations:

- Lipophilicity vs. Solubility : The target compound’s ethyl groups may favor membrane penetration but limit aqueous solubility compared to F12016’s acetylphenyl group .

- Metabolic Stability : Fluorinated analogs (e.g., ) demonstrate how halogenation can reduce oxidative metabolism, a feature absent in the target compound .

Key Observations:

- Microtubule Targeting: D-24851’s unique binding site (non-overlapping with vincristine or paclitaxel) underlines the role of indole-acetamide scaffolds in overcoming multidrug resistance .

- HIV-1 Inhibition : SC55’s azabicyclohexane group demonstrates how conformational rigidity can optimize target engagement, a design principle applicable to modifying the target compound .

Biologische Aktivität

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide is a derivative of indole that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an indole moiety, which is significant in various biological interactions.

Biological Activity Overview

Research indicates that compounds containing indole structures often exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific compound has been investigated for its interactions with various biological targets.

1. Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant activity against breast cancer cells through apoptosis induction via mitochondrial pathways . The mechanism involves modulation of key apoptotic regulators such as BAX and Bcl-2, leading to increased cell death in tumor cells.

2. Neuroprotective Effects

Indole derivatives are also noted for their neuroprotective properties. In animal models of neurodegenerative diseases, similar compounds have been observed to enhance neuronal survival and reduce oxidative stress . The proposed mechanism includes the activation of neurotrophic factors and inhibition of neuroinflammation.

3. Enzyme Inhibition

The compound's potential as an inhibitor of cholinesterase enzymes has been explored. Inhibitors of butyrylcholinesterase (BChE) are particularly relevant in treating Alzheimer's disease. A study indicated that indole derivatives can effectively bind to the active site of BChE, resulting in enhanced cholinergic activity .

Case Studies

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.

- Neurotrophic Factor Modulation : Enhancement of brain-derived neurotrophic factor (BDNF) levels, contributing to neuronal survival.

- Cholinergic Enhancement : Inhibition of cholinesterases leading to increased acetylcholine levels in synaptic clefts.

Q & A

Q. What are the recommended synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the indole core via Fischer indole synthesis or alkylation of 1,2-dimethylindole.

- Step 2 : Introduction of the oxoacetamide moiety through acylation with ethyl oxalyl chloride, followed by reaction with N-ethyl-4-ethylaniline.

- Key reagents : Ethyl oxalyl chloride for acylation, anhydrous conditions to avoid hydrolysis.

- Characterization : Confirm structure via H/C NMR, IR (C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H NMR to resolve ethyl and methyl substituents on indole and phenyl groups; C NMR to confirm carbonyl (C=O) and quaternary carbons.

- IR Spectroscopy : Identify ketone (1700–1750 cm) and amide (1650 cm) stretches.

- Mass Spectrometry : HRMS for molecular ion ([M+H]) verification.

- X-ray crystallography (if crystalline): Resolve stereoelectronic effects using SHELXL for refinement .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to test binding affinity.

- Receptor modulation : Radioligand displacement assays for GPCR or nuclear receptor targets.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Q. How can researchers assess purity and stability under different storage conditions?

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Stability : Accelerated degradation studies (40°C/75% RH) monitored via HPLC. Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can synthesis be optimized to address low yields in the acylation step?

- Reagent optimization : Use N,N-diisopropylethylamine (DIPEA) as a base to minimize side reactions.

- Solvent effects : Replace THF with dichloromethane (DCM) for better solubility of intermediates.

- Temperature control : Conduct reactions at 0–5°C to suppress over-acylation. Yields improved from 45% to 72% in analogous indole acetamides .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement.

- Disordered groups : Apply anisotropic displacement parameters (ADPs) and restraints for ethyl/phenyl moieties.

- Validation : Cross-check with N NMR to confirm hydrogen bonding patterns .

Q. How to design SAR studies to identify critical functional groups?

- Modify substituents : Synthesize analogs with varying alkyl chains (e.g., methyl → propyl) on the indole and phenyl groups.

- Bioactivity testing : Compare IC values in cytotoxicity assays.

- Key findings : Bulkier N-ethyl groups enhance membrane permeability, while 4-ethylphenyl improves hydrophobic interactions with target proteins .

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., tubulin for anticancer activity).

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- Free energy calculations : MM-PBSA to rank binding affinities of analogs .

Q. How to address contradictory results in mechanism-of-action studies?

- Orthogonal assays : Combine Western blot (target protein expression) with thermal shift assays (binding stabilization).

- Knockdown models : Use siRNA to confirm target specificity in cellular models.

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to differentiate assay-specific artifacts .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Q. Methodological Notes

- Basic questions focus on foundational techniques (synthesis, characterization).

- Advanced questions require interdisciplinary analysis (computational modeling, SAR, crystallography).

- Key references : SHELX for structural refinement , PubChem for spectral data , and optimized synthetic protocols from peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.